Cas no 2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine)

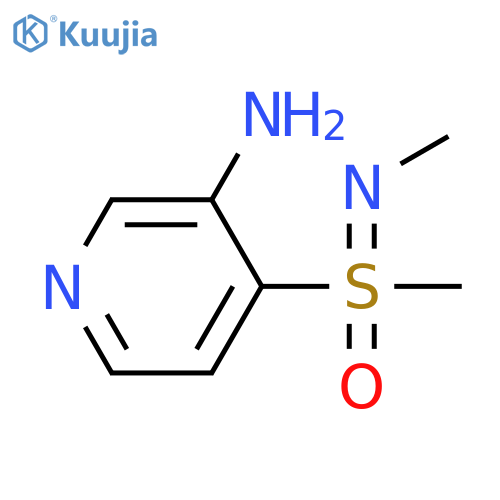

2092412-61-6 structure

商品名:4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine

CAS番号:2092412-61-6

MF:C7H11N3OS

メガワット:185.246739625931

MDL:MFCD30625841

CID:5239109

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- 4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine

-

- MDL: MFCD30625841

- インチ: 1S/C7H11N3OS/c1-9-12(2,11)7-3-4-10-5-6(7)8/h3-5H,8H2,1-2H3

- InChIKey: YSUGRNZBCRKWSD-UHFFFAOYSA-N

- ほほえんだ: O=S(C)(C1C(N)=CN=CC=1)=NC

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3(Predicted)

- ふってん: 384.8±52.0 °C(Predicted)

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-308459-1g |

4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine |

2092412-61-6 | 1g |

$0.0 | 2023-09-05 | ||

| Enamine | EN300-308459-1.0g |

4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine |

2092412-61-6 | 1.0g |

$0.0 | 2023-02-26 |

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量